molecular formula C4H5BrClNOS B1379685 (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride CAS No. 1609396-56-6

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

Cat. No.: B1379685
CAS No.: 1609396-56-6
M. Wt: 230.51 g/mol
InChI Key: XVKFBUUFRFGQQE-UHFFFAOYSA-N
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Description

Molecular Structure and Conformation

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride (CAS: 1609396-56-6) is a heterocyclic organic compound with the molecular formula C₄H₅BrClNOS and a molecular weight of 230.51 g/mol . The structure comprises a thiazole ring substituted with a bromine atom at position 2, a hydroxymethyl group (-CH₂OH) at position 4, and a hydrochloride counterion. Key structural features include:

  • SMILES : OCC1=CSC(Br)=N1.Cl.
  • InChI Key : FRPHIGOLOLSXAI-UHFFFAOYSA-N.
  • IUPAC Name : this compound.

The thiazole ring exhibits aromaticity, with delocalized π-electrons stabilizing the planar structure. The hydroxymethyl group introduces polarity, while the bromine atom contributes to electrophilic reactivity. The hydrochloride salt enhances solubility in polar solvents.

Crystallographic Data

Crystallographic data for this compound are not explicitly reported in the literature. However, related thiazole derivatives often adopt monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding involving the hydroxymethyl and chloride groups.

Spectroscopic Features

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 7.48 (s, 1H, thiazole-H), 5.43 (t, J = 5.7 Hz, 1H, -OH), 4.52 (d, J = 5.7 Hz, 2H, -CH₂OH).
  • ¹³C NMR : Expected signals at δ 160–165 ppm (C-2, C-5 of thiazole), δ 60–65 ppm (-CH₂OH), and δ 25–30 ppm (C-4 methylene).

Infrared (IR) Spectroscopy

  • Peaks at 3200–3400 cm⁻¹ (O-H stretch), 2900 cm⁻¹ (C-H stretch), and 550–650 cm⁻¹ (C-Br stretch).

Mass Spectrometry (MS)

  • Parent ion (M+H)⁺ at m/z 195.9 for the free base. The hydrochloride form shows a molecular ion cluster around m/z 230–232 .

Properties

IUPAC Name

(2-bromo-1,3-thiazol-4-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS.ClH/c5-4-6-3(1-7)2-8-4;/h2,7H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKFBUUFRFGQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of (2-Bromo-1,3-thiazol-4-yl)methanol Hydrochloride

General Synthetic Strategy

The preparation of this compound generally involves two key stages:

  • Stage 1: Bromination of the Thiazole Ring
  • Stage 2: Introduction or reduction to the Hydroxymethyl Group
  • Stage 3: Formation of the Hydrochloride Salt

Detailed Synthetic Routes

Bromination of 1,3-Thiazole Derivatives
  • The bromination is typically carried out on a 1,3-thiazole precursor that already contains a substituent at the 4-position or on a suitable ester or aldehyde intermediate.
  • Common brominating agents include elemental bromine, N-bromosuccinimide (NBS), or copper(II) bromide (CuBr₂).
  • Solvents such as chloroform, dichloromethane, or acetic acid are used, with temperature control (often reflux or ambient conditions) to optimize selectivity and yield.
  • For example, bromination of 1-(4-methylthiazol-2-yl)ethanone under reflux with CuBr₂ in chloroform yields the corresponding 2-bromo derivative, which can be further processed.
Reduction of Ester or Aldehyde to Hydroxymethyl
  • The hydroxymethyl group at the 4-position is typically introduced by reduction of the corresponding ester or aldehyde precursor.
  • Sodium borohydride (NaBH4) is the reagent of choice for this reduction due to its selectivity and mild reaction conditions.
  • Typical reaction conditions involve dissolving the ester or aldehyde in tetrahydrofuran (THF) or ethanol, adding sodium borohydride (often 2-3 equivalents), sometimes with lithium chloride (LiCl) to enhance reactivity, and stirring for 2–8 hours at temperatures ranging from 0°C to 70°C.
  • The reaction is quenched with aqueous ammonium chloride or water, followed by organic extraction and purification.
Hydrochloride Salt Formation
  • The free base (2-bromo-1,3-thiazol-4-yl)methanol is converted to its hydrochloride salt by treatment with hydrochloric acid gas or concentrated hydrochloric acid in an appropriate solvent.
  • This step improves the compound’s stability, crystallinity, and ease of handling.

Representative Experimental Procedure

Step Reagents & Conditions Yield (%) Notes
Bromination 1-(4-methylthiazol-2-yl)ethanone + CuBr₂ in CHCl₃, reflux ~70-75% Controlled temperature critical to avoid overbromination
Reduction Ester or aldehyde precursor + NaBH₄ (3 equiv) + LiCl in THF/H₂O, 2 h, room temp 87-95% Biphasic mixture, vigorous stirring; high purity product obtained
Hydrochloride formation Treatment with HCl gas or concentrated HCl in solvent Quantitative Salt formation confirmed by melting point and IR spectroscopy

Reaction Optimization and Analytical Data

Optimization of Bromination

Condition Brominating Agent Solvent Temperature Yield (%) Purity (%)
A CuBr₂ Chloroform Reflux 72 85
B NBS Dichloromethane Room temp 68 91
  • NBS in dichloromethane provides slightly higher purity but marginally lower yield compared to CuBr₂/chloroform.

Reduction Efficiency

Substrate Reducing Agent Solvent Temp (°C) Time (h) Yield (%)
Ethyl 2-bromothiazole-4-carboxylate NaBH₄ + LiCl THF/H₂O 20 2 95
2-Bromothiazole-4-carboxylic acid ethyl ester NaBH₄ Ethanol 20-70 8 91
  • Lithium chloride addition enhances the reduction rate and yield.

Characterization and Quality Control

  • NMR Spectroscopy : ^1H NMR shows characteristic signals for the thiazole ring protons and the hydroxymethyl group (δ ~4.5–5.5 ppm for CH2OH). ^13C NMR confirms carbon environments.
  • FT-IR Spectroscopy : Key absorption bands include O-H stretch (~3300 cm⁻¹), C-Br stretch (600–700 cm⁻¹), and thiazole ring vibrations.
  • HPLC : Reverse-phase HPLC with C18 column and UV detection at 254 nm is used to assess purity, typically >90% after purification.
  • Mass Spectrometry : Confirms molecular ion peaks consistent with brominated thiazole methanol.
  • X-ray Crystallography : Used to confirm the molecular structure and hydrochloride salt form when single crystals are available.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Key Parameters Yield (%) Remarks
Bromination CuBr₂ or NBS in CHCl₃ or DCM Reflux or RT, 2-4 h 68-75 Control temp to avoid side reactions
Reduction NaBH₄ + LiCl in THF/H₂O or ethanol 0-70°C, 2-8 h 87-95 LiCl improves yield and rate
Hydrochloride Salt Formation HCl gas or conc. HCl Ambient, solvent medium Quantitative Enhances stability and isolation

Research Findings and Notes

  • The combined halogen dance and carbonylation strategies have been explored for functionalizing 1,3-thiazoles, with brominated intermediates serving as versatile synthons for further derivatization.
  • The reduction step is highly efficient with sodium borohydride, producing the desired hydroxymethyl compound in high yield and purity, suitable for pharmaceutical intermediate use.
  • Reaction monitoring by TLC and spectroscopic methods ensures minimal side product formation.
  • Industrial scale-up involves similar protocols with attention to solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various thiazole derivatives with different functional groups, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

Pharmaceuticals

The compound shows promise as a pharmaceutical agent due to its potential biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride may inhibit the growth of various bacteria and fungi.
  • Anticancer Properties : Research indicates that thiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The specific activity of this compound against different cancer types is an area for further investigation.

Enzyme Inhibition Studies

The compound's structure allows it to interact with various enzymes, potentially serving as an inhibitor. Studies focusing on its binding affinity to enzymes could elucidate its mechanism of action and therapeutic potential. For instance, thiazole derivatives have been documented to inhibit enzymes involved in metabolic pathways, which could be leveraged for drug development.

Synthetic Chemistry

In synthetic chemistry, this compound can act as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it useful in creating new compounds with desired biological activities.

Mechanism of Action

The mechanism of action of (2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride” with structurally related thiazole derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Weight CAS RN Melting Point Key Features References
This compound 2-Br, 4-CH₂OH (HCl salt) 228.52* Not provided Not reported Bromine enhances reactivity; hydroxymethyl aids H-bonding. Likely intermediate.
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride 2-(4-Cl-C₆H₄), 4-CH₂NH₂ (HCl salt) 261.17 690632-35-0 268°C Chlorophenyl group increases lipophilicity; methanamine enables amine coupling.
(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride 2-NH₂, 4-CH₂OH (HCl salt) 166.63 372509-58-5 Not reported Amino group enables nucleophilic reactions; lower molecular weight.
2-Bromo-1-(4-methyl-1,3-thiazol-2-yl)ethanone hydrochloride 2-Br, 4-CH₃, 1-COCH₂Br (HCl salt) 279.56 1337880-53-1 Not reported Bromoethanone moiety may act as an alkylating agent; methyl enhances stability.

*Calculated molecular weight based on formula C₄H₅BrClNOS.

Key Comparative Analysis:

Substituent Effects on Reactivity: The bromine in the target compound contrasts with chlorophenyl (lipophilic) and amino (nucleophilic) groups in analogues. The hydroxymethyl group distinguishes the target compound from methanamine and ethanone derivatives.

Physicochemical Properties: The hydrochloride salt form improves crystallinity and stability, as seen in the high melting point (268°C) of the chlorophenyl-methanamine derivative . Bromine’s atomic weight contributes to the target compound’s higher molecular weight (228.52) compared to the amino-methanol analogue (166.63) .

Applications and Safety: The chlorophenyl-methanamine derivative is cataloged as a building block for drug discovery, highlighting its role in medicinal chemistry .

Research Findings and Structural Insights

  • Crystallography : Tools like SHELX and ORTEP-3 are critical for resolving thiazole derivatives’ crystal structures, particularly for analyzing hydrogen-bonding networks influenced by hydroxymethyl or amine groups .
  • Hydrogen Bonding : The hydroxymethyl group in the target compound likely forms O–H···Cl or O–H···N interactions, as observed in related structures, which stabilize crystal packing and influence bioavailability .
  • Synthetic Challenges : Brominated thiazoles require careful handling due to light sensitivity, as implied by SDS guidelines for analogous compounds .

Biological Activity

(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

  • Molecular Formula : C4H5BrClNOS
  • Molecular Weight : 230.51 g/mol
  • CAS Number : 1609396-56-6

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit considerable antimicrobial properties. The thiazole ring is a common pharmacophore in various bioactive compounds, making it a candidate for developing new antimicrobial agents.

StudyMicroorganismMinimum Inhibitory Concentration (MIC)
S. aureus≤0.25 μg/mL
A. baumannii≤0.25 μg/mL
C. albicans≤0.25 μg/mL

These findings suggest that this compound may serve as a potent antimicrobial agent against various pathogens.

2. Anticancer Activity

The compound has shown potential in anticancer applications, particularly through its interactions with specific enzymes involved in cancer progression. For instance, studies on thiazole derivatives indicate their capability to inhibit tyrosinase and other enzymes associated with melanoma and metabolic disorders.

Case Study: Antiproliferative Activity
A recent study evaluated the antiproliferative effects of thiazole-based compounds on several cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
4hA172 (glioblastoma)11.27 ± 5.90
4fB16F10 (melanoma)49.36 ± 8.01
-MDA-MB-231 (breast cancer)Not specified

These results highlight the potential of this compound as an anticancer agent through enzyme inhibition and direct antiproliferative effects on cancer cells .

3. Enzyme Inhibition

The compound's interaction with various enzymes is critical for its biological activity. It has been investigated for its binding affinity to several targets involved in metabolic pathways and signaling cascades.

Key Enzyme Targets:

  • Tyrosinase : Involved in melanin production; overexpression linked to melanoma.
  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : Associated with glucocorticoid metabolism; relevant in metabolic disorders.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes : The compound likely acts as a ligand for specific enzymes, modulating their activity.
  • Inhibition of Pathways : By inhibiting key enzymes like tyrosinase and 11β-HSD1, the compound may interfere with pathways that promote cancer cell proliferation and metabolic dysregulation.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride
Reactant of Route 2
(2-Bromo-1,3-thiazol-4-yl)methanol hydrochloride

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